

Spectroscopic data for 4-(Azepan-1-yl)-2-methylaniline (NMR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Azepan-1-yl)-2-methylaniline

Cat. No.: B1517789

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **4-(Azepan-1-yl)-2-methylaniline**

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of **4-(Azepan-1-yl)-2-methylaniline**, a substituted aromatic amine incorporating a seven-membered azepane ring. Given the prevalence of both aniline and azepane motifs in pharmacologically active compounds, a robust understanding of their spectroscopic signatures is paramount for researchers in medicinal chemistry and drug development.^[1] This document outlines the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the title compound. It moves beyond a simple data listing to explain the structural basis for the predicted spectral features, offering insights into the causal relationships between molecular structure and spectroscopic output. Furthermore, this guide provides detailed, field-proven experimental protocols for acquiring high-fidelity NMR and MS data, ensuring that researchers can confidently verify the structure and purity of this and structurally related molecules.

Introduction: The Structural and Analytical Significance of 4-(Azepan-1-yl)-2-methylaniline

4-(Azepan-1-yl)-2-methylaniline (Molecular Formula: $C_{13}H_{20}N_2$, Molecular Weight: 204.31 g/mol) is a molecule that combines two key structural features: a substituted aniline core and a saturated azepane heterocycle. The azepane ring is a "privileged" scaffold in medicinal

chemistry, appearing in numerous bioactive molecules and approved drugs due to its ability to confer unique three-dimensional conformations that can enhance binding affinity and selectivity for biological targets.^[1] The substituted aniline portion, meanwhile, is a cornerstone of countless pharmaceutical agents.

The unambiguous characterization of such molecules is the bedrock of any drug discovery program. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal analytical techniques for elucidating and confirming molecular structures. NMR provides a detailed map of the carbon-hydrogen framework, while MS offers precise molecular weight information and reveals structural details through controlled fragmentation. This guide provides a predictive analysis of the key spectroscopic data points for **4-(Azepan-1-yl)-2-methylaniline**, serving as a benchmark for researchers synthesizing or working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is unrivaled in its ability to provide detailed information about the connectivity and chemical environment of atoms within a molecule. The following sections predict the ¹H and ¹³C NMR spectra of **4-(Azepan-1-yl)-2-methylaniline**, explaining the rationale for the expected chemical shifts and coupling patterns.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic, methyl, azepane, and amine protons. The chemical environment of each proton dictates its resonance frequency (chemical shift).

Table 1: Predicted ¹H NMR Data for **4-(Azepan-1-yl)-2-methylaniline** (in CDCl₃)

Label	Predicted δ (ppm)	Multiplicity	Integration	Assignment
H-a	~6.75	d ($J \approx 8.5$ Hz)	1H	Aromatic CH
H-b	~6.65	dd ($J \approx 8.5, 2.5$ Hz)	1H	Aromatic CH
H-c	~6.60	d ($J \approx 2.5$ Hz)	1H	Aromatic CH
H-d	~3.60	br s	2H	Aniline NH ₂
H-e	~3.25	t ($J \approx 6.0$ Hz)	4H	Azepane α -CH ₂ (N-CH ₂)
H-f	~2.15	s	3H	Methyl CH ₃
H-g	~1.75	m	4H	Azepane β -CH ₂
H-h	~1.55	m	4H	Azepane γ -CH ₂

Interpretation of ¹H NMR Data:

- **Aromatic Protons (H-a, H-b, H-c):** The three protons on the aniline ring are expected to appear in the aromatic region (6.5-7.5 ppm). The electron-donating nature of the amino group and the azepane nitrogen strongly shields these protons, shifting them upfield. Their splitting pattern will form a coupled system. H-a, being ortho to the methyl group and meta to the amino group, will likely appear as a doublet. H-b, positioned between the two nitrogen-containing groups, will be a doublet of doublets. H-c, ortho to the amino group, will appear as a doublet with a smaller coupling constant.
- **Aniline Protons (H-d):** The two protons of the primary amine will typically appear as a broad singlet. Its chemical shift is highly dependent on solvent and concentration and can be confirmed by its disappearance upon D₂O exchange.
- **Azepane Protons (H-e, H-g, H-h):** The protons on the seven-membered ring will be in the aliphatic region. The α -protons (H-e), being directly attached to the electron-withdrawing nitrogen atom, are the most deshielded and are predicted to appear as a triplet around 3.25 ppm. The remaining methylene groups (β and γ protons) are more shielded and will overlap, forming complex multiplets further upfield.

- Methyl Protons (H-f): The methyl group attached to the aromatic ring is in a unique chemical environment and will therefore appear as a sharp singlet, typically around 2.15 ppm.

Diagram of Molecular Structure with Proton Labels:

Caption: Structure of **4-(Azepan-1-yl)-2-methylaniline** with proton labels.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum provides one signal for each unique carbon atom, and their chemical shifts are highly indicative of their electronic environment.

Table 2: Predicted ^{13}C NMR Data for **4-(Azepan-1-yl)-2-methylaniline** (in CDCl_3)

Predicted δ (ppm)	Carbon Assignment
~145.0	C-q (C-N, Azepane)
~139.0	C-q (C-NH ₂)
~129.0	C-q (C-CH ₃)
~125.0	Aromatic CH
~118.0	Aromatic CH
~115.0	Aromatic CH
~50.5	Azepane α -C (N-CH ₂)
~27.5	Azepane β -C
~27.0	Azepane γ -C
~17.5	Methyl CH ₃

Interpretation of ^{13}C NMR Data:

- Aromatic Carbons: Six distinct signals are expected for the six carbons of the aniline ring. The quaternary carbons (C-q) attached to the nitrogen and methyl groups will have their shifts influenced by these substituents. The carbon attached to the azepane nitrogen (C-N) is

expected to be the most downfield of the aromatic carbons. The protonated aromatic carbons will appear in the typical range of 110-130 ppm.

- **Aliphatic Carbons:** The methyl carbon will give a signal in the high-field region (~17.5 ppm). The three unique carbon environments in the azepane ring will appear in the aliphatic region, with the α -carbon being the most deshielded (~50.5 ppm) due to its proximity to the nitrogen atom.

Mass Spectrometry (MS) Analysis

Mass spectrometry is essential for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) is the preferred method for a molecule like this, as it is a "soft" ionization technique that typically yields an intact protonated molecule, $[M+H]^+$.

Predicted High-Resolution Mass Spectrum (HRMS)

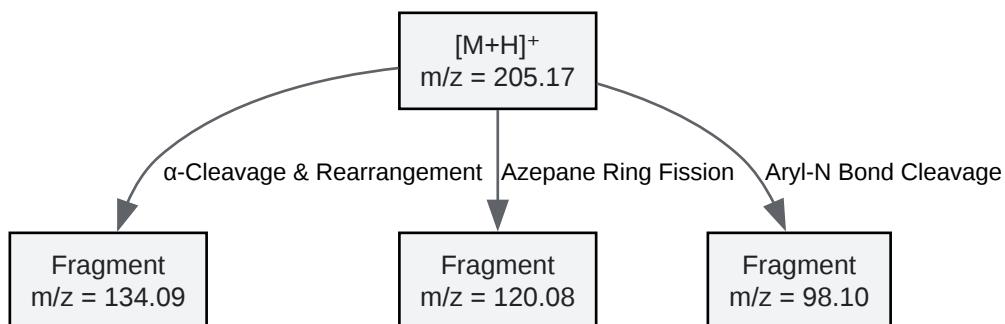
For **4-(Azepan-1-yl)-2-methylaniline** ($C_{13}H_{20}N_2$), the primary ion observed in positive mode ESI-MS will be the protonated molecule $[M+H]^+$.

- Monoisotopic Mass: 204.1626 g/mol
- Predicted $[M+H]^+$: 205.1705 m/z

Predicted Tandem MS (MS/MS) Fragmentation

By selecting the $[M+H]^+$ ion (m/z 205.17) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that provide structural clues. The primary sites of fragmentation are typically the most labile bonds and those that lead to stable fragment ions. The positive charge is likely to be localized on one of the nitrogen atoms, directing the fragmentation pathways.

Key Predicted Fragmentation Pathways:


- **Alpha-Cleavage:** This is a classic fragmentation mechanism for amines.^{[2][3][4]} Cleavage of the C-C bond alpha to the azepane nitrogen is expected, leading to the formation of stable iminium ions.

- Ring Opening/Fragmentation of Azepane: The seven-membered ring can undergo cleavage, leading to a series of fragment ions corresponding to the loss of C_2H_4 or C_3H_6 moieties.
- Cleavage of the Aryl-Nitrogen Bond: The bond connecting the azepane nitrogen to the aniline ring can cleave, although this is often less favorable than alpha-cleavage.

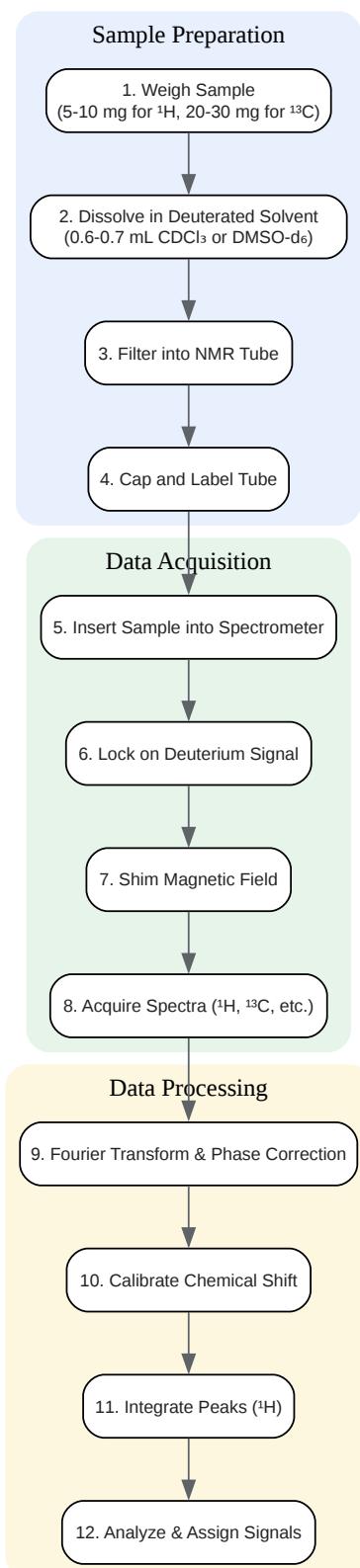
Table 3: Predicted Major Fragment Ions in MS/MS Analysis

Predicted m/z	Proposed Fragment Structure/Loss
134.09	$[M+H - C_5H_{11}N]^+$ (Loss of azepane ring via cleavage)
120.08	$[M+H - C_6H_{13}]^+$ (Fragment from azepane ring cleavage)
98.10	$[C_6H_{12}N]^+$ (Protonated azepane iminium ion)

Diagram of Proposed MS/MS Fragmentation Pathway:

[Click to download full resolution via product page](#)

Caption: Proposed fragmentation of protonated **4-(Azepan-1-yl)-2-methylaniline**.


Experimental Protocols

To obtain high-quality spectroscopic data, meticulous sample preparation and adherence to standardized instrument protocols are crucial. The following sections provide self-validating, step-by-step methodologies for acquiring NMR and MS data.

Protocol for NMR Data Acquisition

This protocol is designed for a standard 400 or 500 MHz NMR spectrometer.

Workflow for NMR Analysis:

[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

- Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ^1H NMR (or 20-30 mg for ^{13}C NMR) into a clean, dry vial.[5]
- Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl sulfoxide-d₆, DMSO-d_6). Ensure the solvent is of high purity to avoid extraneous peaks. Gently vortex or sonicate the vial to ensure the sample is fully dissolved.[6]
- Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6][7] The final solution height in the tube should be approximately 4-5 cm.
- Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or acetone to remove any fingerprints or dust.
- Instrument Setup: Insert the sample into the spectrometer. The instrument software will then perform locking (stabilizing the magnetic field using the solvent's deuterium signal) and shimming (optimizing the magnetic field homogeneity to achieve sharp peaks).[5]
- Data Acquisition: Acquire the ^1H spectrum using standard parameters. Following this, acquire the proton-decoupled ^{13}C spectrum.
- Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Protocol for ESI-MS Data Acquisition

This protocol is designed for a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.

Step-by-Step Methodology:

- Stock Solution Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a solvent like methanol or acetonitrile.
- Working Solution Preparation: Create a dilute working solution by taking a small aliquot (e.g., 10 μ L) of the stock solution and diluting it into 1 mL of an appropriate infusion solvent. A typical solvent is 50:50 acetonitrile:water with 0.1% formic acid. The final concentration should be in the low μ g/mL to ng/mL range.^[8] The addition of formic acid promotes protonation, enhancing the signal for the $[M+H]^+$ ion in positive ion mode.^[9]
- Instrument Setup: The sample can be introduced into the ESI source via direct infusion using a syringe pump or through an LC system.
- MS Tuning and Calibration: Calibrate the mass analyzer using a known calibration standard to ensure high mass accuracy. Tune the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable and optimal signal for the analyte.
- MS Data Acquisition: Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu) to identify the $[M+H]^+$ ion.
- MS/MS Data Acquisition: Perform a product ion scan by selecting the m/z of the $[M+H]^+$ ion as the precursor. Apply collision energy (CID) to induce fragmentation and acquire the resulting fragment ion spectrum. This provides the MS/MS data crucial for structural confirmation.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of **4-(Azepan-1-yl)-2-methylaniline**. By integrating predicted ^1H NMR, ^{13}C NMR, and MS data with detailed interpretations and standardized experimental protocols, this document serves as an essential resource for researchers in drug discovery and chemical synthesis. The principles and methodologies described herein are not only applicable to the title compound but can also be extrapolated to a wide range of related N-aryl heterocyclic molecules, fostering greater confidence and efficiency in structural elucidation efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ocw.mit.edu [ocw.mit.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. whitman.edu [whitman.edu]
- 4. youtube.com [youtube.com]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. research.reading.ac.uk [research.reading.ac.uk]
- 7. sites.bu.edu [sites.bu.edu]
- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic data for 4-(Azepan-1-yl)-2-methylaniline (NMR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1517789#spectroscopic-data-for-4-azepan-1-yl-2-methylaniline-nmr-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com